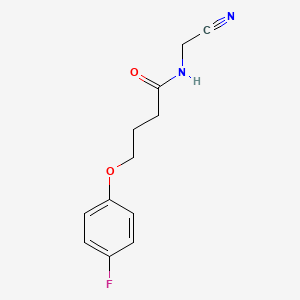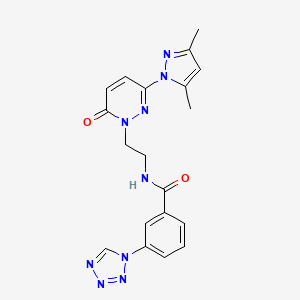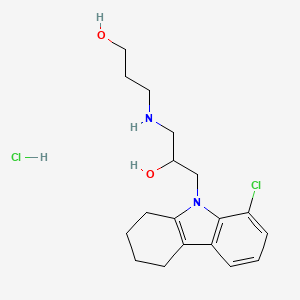![molecular formula C13H18N2O2 B2414965 1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione CAS No. 2310014-45-8](/img/structure/B2414965.png)
1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione, commonly known as CMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPD is a pyrazine derivative that possesses unique chemical properties and has been synthesized through various methods.
Mechanism of Action
CMPD exerts its effects through various mechanisms, including the inhibition of protein kinases and modulation of ion channels. CMPD has been shown to inhibit the activity of protein kinases, such as JAK2 and FLT3, by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways that are involved in various diseases. CMPD has also been shown to modulate the activity of ion channels, such as TRPM8 and ASIC3, by binding to their extracellular domains. This leads to the modulation of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
CMPD has been shown to have various biochemical and physiological effects, depending on the target protein or ion channel. Inhibition of protein kinases by CMPD leads to the inhibition of downstream signaling pathways, which can result in the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Modulation of ion channels by CMPD leads to the modulation of neuronal signaling and synaptic transmission, which can result in the modulation of pain perception, thermoregulation, and other physiological processes.
Advantages and Limitations for Lab Experiments
CMPD has several advantages for lab experiments, including its high potency, selectivity, and water solubility. CMPD is also commercially available and can be easily synthesized. However, CMPD has some limitations, including its potential toxicity and limited stability in biological systems. These limitations should be considered when designing experiments using CMPD.
Future Directions
There are several future directions for research on CMPD, including the identification of new targets for inhibition, the optimization of synthesis methods, and the evaluation of its potential therapeutic applications. CMPD has shown promising results in various fields, and further research is needed to fully understand its potential applications. Additionally, the development of new derivatives of CMPD may lead to the identification of more potent and selective compounds for various applications.
In conclusion, CMPD is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPD has been synthesized through various methods and has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and cancer research. CMPD exerts its effects through the inhibition of protein kinases and modulation of ion channels. CMPD has various biochemical and physiological effects, depending on the target protein or ion channel. CMPD has several advantages for lab experiments, including its high potency, selectivity, and water solubility. However, CMPD has some limitations, including its potential toxicity and limited stability in biological systems. Finally, there are several future directions for research on CMPD, including the identification of new targets for inhibition, the optimization of synthesis methods, and the evaluation of its potential therapeutic applications.
Synthesis Methods
CMPD can be synthesized through various methods, including the reaction of 2-cyclohexen-1-ylacetic acid with methyl hydrazinecarboxylate and subsequent cyclization. Another method involves the reaction of 2-cyclohexen-1-ylacetic acid with 4-methyl-2,3-pyrazinedione in the presence of a catalyst. These methods have been optimized to increase the yield and purity of CMPD.
Scientific Research Applications
CMPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, CMPD has been shown to inhibit the activity of protein kinases, which are involved in various diseases, such as cancer, inflammation, and neurodegeneration. In neuroscience, CMPD has been shown to modulate the activity of ion channels, which are involved in neuronal signaling and synaptic transmission. In cancer research, CMPD has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-9-10-15(13(17)12(14)16)8-7-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCZXWAFOVHARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
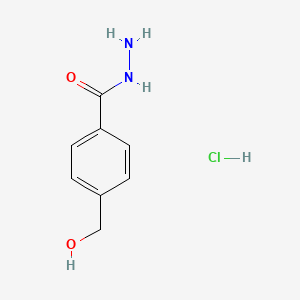

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

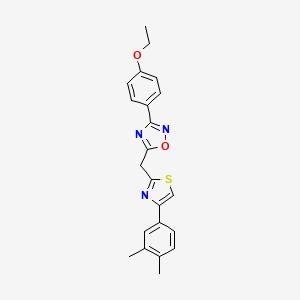
![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)
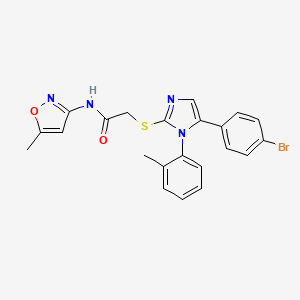
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
